5-Propan-2-ylbicyclo[2.2.2]oct-2-ene
Description
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is a bicyclic organic compound featuring a bicyclo[2.2.2]octene core with an isopropyl (propan-2-yl) substituent at the 5-position. The bicyclo[2.2.2]octene scaffold is characterized by three fused six-membered rings, resulting in significant ring strain and unique reactivity. This compound is of interest due to its structural rigidity, which influences its thermodynamic stability and chemical behavior. Derivatives of bicyclo[2.2.2]oct-2-ene are prevalent in natural products (e.g., eremolactone and kopsidasine alkaloids) and pharmaceuticals, such as mitindomide, which exhibits antitumor activity .
Key properties of the parent bicyclo[2.2.2]oct-2-ene (C₈H₁₂, MW = 108.18 g/mol) include a standard enthalpy of formation (ΔfH°gas) of 74.8 kJ/mol and entropy (S°gas) of 294.7 J/mol·K . Substituents like the isopropyl group alter these properties and reactivity, as discussed below.
Properties
IUPAC Name |
5-propan-2-ylbicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYZAVQYCJVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910034 | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106562-31-6, 106623-87-4 | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Control in Alkylated Dienophiles
Steric effects dominate regioselectivity in substituted systems. Bulky substituents on the dienophile (e.g., isopropyl) favor exo transition states, but electron-withdrawing groups on the diene enhance endo preference. A comparative analysis of diene-dienophile pairs is provided in Table 1.
Table 1: Yield and Selectivity in Diels-Alder Reactions for Bicyclo[2.2.2]oct-2-ene Derivatives
| Diene | Dienophile | Temp (°C) | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|
| 2-Isopropyl-1,3-BD | Acrylonitrile | 120 | 58 | 92:8 |
| 2-Methyl-1,3-BD | Maleic Anhydride | 140 | 65 | 85:15 |
| 1,4-Dimethylene-CH | Acetylene | 160 | 45 | 78:22 |
Data adapted from. BD = butadiene; CH = cyclohexane.
Transition Metal-Catalyzed Oxidative Cyclization
Patent WO2019075004A1 discloses a novel route starting from 1,4-dimethylene cyclohexane, which undergoes oxidative cyclization in the presence of RuCl₃/PPh₃ catalysts and polyphosphoric acid (PPA). The process achieves 73% conversion to bicyclo[2.2.2]oct-2-en-5-one, which is subsequently reduced to the alcohol and alkylated via Williamson ether synthesis.
Halogenation-Alkylation Sequence
The ketone intermediate is halogenated using PBr₃ in dichloromethane (0°C, 2 h), followed by nucleophilic substitution with isopropylmagnesium bromide (THF, −78°C → rt). This two-step sequence affords 5-propan-2-ylbicyclo[2.2.2]oct-2-ene in 62% overall yield. Critical parameters include:
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Catalyst Loading : 5 mol% RuCl₃ optimal for cyclization.
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Acid Co-Catalyst : PPA suppresses oligomerization by protonating reactive intermediates.
Post-Cyclization Functionalization via Hydroformylation
A less conventional approach involves hydroformylation of bicyclo[2.2.2]oct-2-ene using syngas (CO/H₂) and Co₂(CO)₈ catalysts (90°C, 150 bar). This produces 5-formylbicyclo[2.2.2]oct-2-ene, which is reduced to the primary alcohol (NaBH₄, EtOH) and converted to the isopropyl group via Barton-McCombie deoxygenation. While this method allows late-stage functionalization, yields are modest (34–41%) due to competing hydrogenation of the double bond.
Reductive Amination and Alkylation Strategies
Building on cocaine analog syntheses, reductive amination of 5-aminobicyclo[2.2.2]oct-2-ene with acetone (Pd/C, H₂, 50 psi) introduces the isopropyl group. However, steric hindrance at the bridgehead limits yields to 30–35%. Alternative alkylation using isopropyl iodide and LDA (THF, −78°C) improves yields to 42% but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Diels-Alder | 3 | 58 | High | Excellent |
| Oxidative Cyclization | 4 | 62 | Moderate | Good |
| Hydroformylation | 5 | 35 | Low | Poor |
| Reductive Amination | 3 | 42 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted bicyclo[2.2.2]octene derivatives.
Scientific Research Applications
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Some derivatives of bicyclo[2.2.2]octene are investigated for their potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives inhibit enzymes like topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA interstrand cross-linking and increased antineoplastic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thermodynamic and Physical Properties
Table 1: Molecular and Thermodynamic Properties of Bicyclo[2.2.2]oct-2-ene Derivatives
Notes:
- The isopropyl group in 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene (C₁₁H₁₈, MW = 150.26 g/mol) further increases steric hindrance compared to methyl or ethyl substituents, likely reducing ring-opening reactivity.
Stereochemical and Electronic Effects
- Endo vs. Exo Isomerism : In 5-methylbicyclo[2.2.2]oct-2-ene, the endo isomer exhibits a downfield-shifted methyl carbon (18.1 ppm in ¹³C-NMR) compared to the exo isomer (15.6 ppm) due to differing electronic environments . Similar effects are expected for the isopropyl substituent in this compound.
- Cyclopropyl Substituents : The cyclopropyl group in 5-cyclopropylbicyclo[2.2.2]oct-2-ene enables cyclopropylcarbinyl (CPC)-to-homoallylic radical rearrangements under thermal conditions, a feature absent in alkyl-substituted analogs .
Reactivity in Polymerization and Catalytic Reactions
- This suggests that substituent position and ring strain critically influence catalytic activity.
- Thermal Rearrangements : Bicyclo[2.2.2]oct-2-ene derivatives undergo [1,3]-sigmatropic shifts or fragmentation to cyclohexadienes. For example, 5-vinylbicyclo[2.2.2]oct-2-ene fragments into 1,3-cyclohexadiene and ethylene under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
